4,5-dimethyl-6-((1-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)piperidin-4-yl)methoxy)pyrimidine
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Overview
Description
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole consists of a five-membered ring with three nitrogen atoms and two carbon atoms . The specific molecular structure of “4,5-dimethyl-6-((1-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)piperidin-4-yl)methoxy)pyrimidine” is not available in the sources I found.Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazole derivatives can be quite diverse, depending on the specific compounds involved . The specific chemical reactions for “this compound” are not available in the sources I found.Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives can vary widely, depending on their specific structure . The specific physical and chemical properties for “this compound” are not available in the sources I found.Scientific Research Applications
Metabolic Profiling and Drug Metabolism
Research on compounds similar to "4,5-dimethyl-6-((1-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)piperidin-4-yl)methoxy)pyrimidine" often involves the study of their metabolism and disposition in the human body. For instance, studies on L-735,524, a potent HIV-1 protease inhibitor, have explored its metabolic profile in human urine, identifying major pathways including glucuronidation and N-oxidation, among others (Balani et al., 1995). Similarly, BMS-690514, an inhibitor targeting multiple receptors, has been investigated for its metabolic pathways, revealing extensive metabolism and excretion patterns in humans (Christopher et al., 2010). These studies contribute to our understanding of how complex compounds are processed in the body, informing drug development and therapeutic use.
Environmental and Dietary Exposures
Investigations into environmental and dietary exposures to chemicals structurally related to the queried compound have also been conducted. For example, research on the presence of carcinogenic heterocyclic amines in urine suggests continual human exposure through diet, highlighting the importance of understanding environmental risks (Ushiyama et al., 1991). Such studies are crucial for assessing potential health impacts and guiding public health recommendations.
Therapeutic Applications and Mechanisms
The scientific research applications of compounds with similar complexity often extend to therapeutic uses. For instance, studies on novel antagonists targeting 5-HT(1A) receptors have explored their potential in treating anxiety and mood disorders, using positron emission tomography (PET) to assess receptor occupancy and drug efficacy (Rabiner et al., 2002). These insights are pivotal for drug development and understanding the biochemical basis of psychiatric conditions.
Mechanism of Action
Target of Action
Compounds containing a 1,2,4-triazole nucleus are known to exhibit a broad range of biological activities, including antimicrobial and anticancer properties.
Mode of Action
It is known that 1,2,4-triazole derivatives can interact with their targets through various mechanisms, depending on the specific functional groups present in the molecule .
Biochemical Pathways
1,2,4-triazole derivatives are known to interfere with various biochemical pathways, leading to their broad spectrum of biological activities .
Result of Action
1,2,4-triazole derivatives are known to exhibit a variety of biological effects, including antimicrobial and anticancer activities .
Safety and Hazards
Future Directions
The future directions for research on 1,2,4-triazole derivatives could involve the design and development of more selective and potent molecules for various therapeutic applications . The specific future directions for “4,5-dimethyl-6-((1-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)piperidin-4-yl)methoxy)pyrimidine” are not available in the sources I found.
Properties
IUPAC Name |
4,5-dimethyl-6-[[1-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methoxy]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N6O/c1-12-13(2)17-10-18-16(12)23-9-14-4-6-22(7-5-14)8-15-20-19-11-21(15)3/h10-11,14H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHKVICCGLUHGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC2CCN(CC2)CC3=NN=CN3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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